

The Safety and Toxicity Profile of Magenta Dyes: A Technical Overview

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Compound of Interest

Compound Name: *Magenta II*

Cat. No.: *B12040220*

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Disclaimer: The term "**Magenta II**" is ambiguous in scientific literature. It is historically referenced as a component of the dye mixture known as Basic Fuchsin or Magenta. However, specific toxicological data for **Magenta II** as an isolated compound is scarce. This guide therefore provides a comprehensive overview of the safety and toxicity profile of the Magenta dye mixture and its primary, well-studied components, namely C.I. Basic Red 9 (Pararosaniline/Rosanilin) and New Fuchsin (**Magenta III**). The information presented here is intended for researchers, scientists, and drug development professionals.

Executive Summary

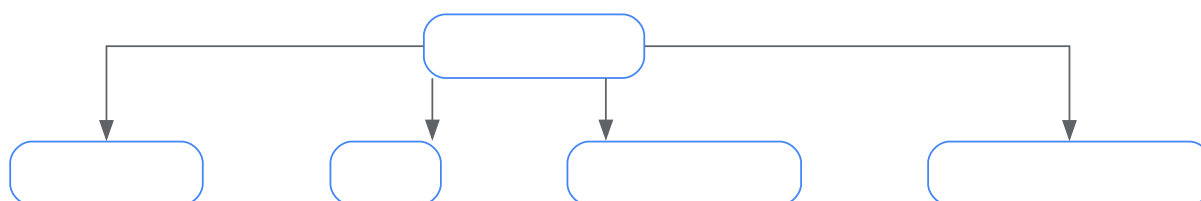
The Magenta dye mixture and its constituents have been subject to toxicological evaluation, primarily focusing on carcinogenicity and genotoxicity. The production of Magenta is classified as a Group 1 carcinogen ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC), linked to an increased risk of bladder cancer in workers.^[1] One of its main components, C.I. Basic Red 9, is classified as "reasonably anticipated to be a human carcinogen" by the U.S. National Toxicology Program (NTP) based on sufficient evidence from animal studies.^{[2][3]} The dye mixture has also demonstrated mutagenic properties in bacterial assays. This guide synthesizes the available data on the toxicological profile of these compounds, including summaries of key studies, experimental protocols, and quantitative data.

Chemical Identity and Composition

The historical dye "Magenta" is a mixture of four main triarylmethane dyes, collectively known as Basic Fuchsin. The composition can vary, but it generally includes the following:

- Magenta I (Rosanilin)
- **Magenta II**
- **Magenta III** (New Fuchsin)
- C.I. Basic Red 9 (Pararosaniline or Magenta 0)

Of these, C.I. Basic Red 9 and Magenta I are the most common and well-studied components. [1] Data on **Magenta II** as a separate entity is very limited.



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Components of the Basic Fuchsin (Magenta) dye mixture.

Toxicological Profile

Carcinogenicity

The most significant toxicological concern associated with Magenta dyes is their carcinogenic potential.

Human Data: Occupational exposure during the manufacturing of Magenta has been linked to an increased incidence of urinary bladder cancer.[1] This has led IARC to classify "Magenta production" as carcinogenic to humans (Group 1).[1]

Animal Data: Long-term carcinogenicity studies have been conducted on C.I. Basic Red 9, a major component of Magenta.

Study	Species/Strain	Route of Administration	Dose Levels	Key Findings
NTP TR 285[1] [2][3]	Male F344/N Rats	Feed	0, 1,000, 2,000 ppm	Clear evidence of carcinogenicity; increased incidence of hepatocellular carcinomas and skin tumors.
NTP TR 285[1] [2][3]	Female F344/N Rats	Feed	0, 500, 1,000 ppm	No evidence of carcinogenicity.
NTP TR 285[1] [2][3]	Male B6C3F1 Mice	Feed	0, 500, 1,000 ppm	Clear evidence of carcinogenicity; increased incidence of hepatocellular carcinomas.
NTP TR 285[1] [2][3]	Female B6C3F1 Mice	Feed	0, 500, 1,000 ppm	Clear evidence of carcinogenicity; increased incidence of hepatocellular carcinomas and adrenal gland pheochromocytomas.

Genotoxicity

Magenta and its components have been evaluated for their potential to induce genetic mutations.

Assay Type	Test Substance	Test System	Metabolic Activation (S9)	Result
Bacterial Reverse Mutation (Ames Test)	Magenta	S. typhimurium TA98, TA100, TA1535	With	Mutagenic[1]
Bacterial Reverse Mutation (Ames Test)	C.I. Basic Red 9	S. typhimurium	With	Mutagenic in some strains
In vitro Micronucleus Assay	Basic Fuchsin	Human red blood cells and NIH/3T3 cell lines	Not specified	Cytotoxic

Acute Toxicity

Limited data is available for the acute toxicity of Magenta components.

Test Substance	Route	Species	LD50
Rosanilin(1+) (C.I. Basic Red 9)	Oral	Mouse	5000 mg/kg

Local Irritation

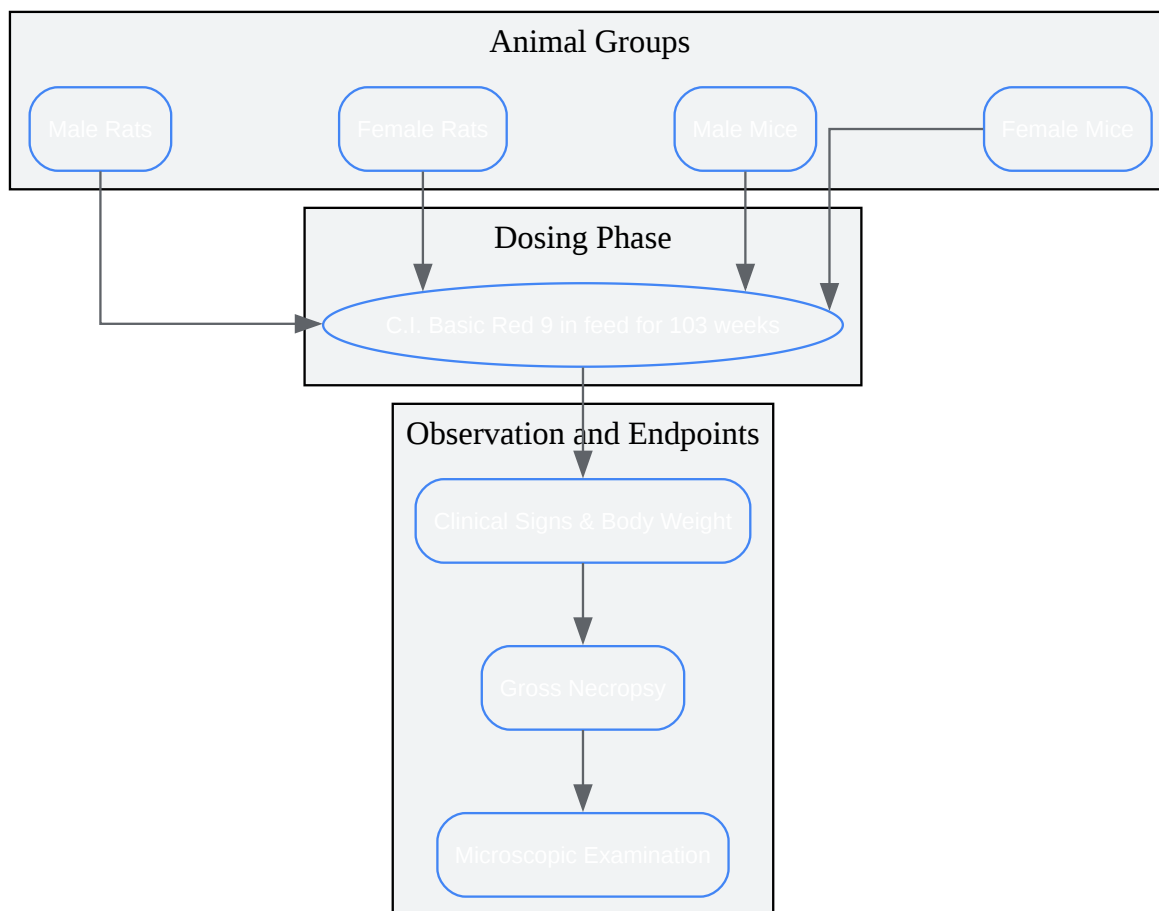
C.I. Basic Red 9 is reported to be an irritant to the skin, eyes, and respiratory tract.

Experimental Protocols

NTP Carcinogenicity Bioassay of C.I. Basic Red 9 (NTP TR 285)

- Objective: To evaluate the chronic toxicity and carcinogenic potential of C.I. Basic Red 9 in F344/N rats and B6C3F1 mice.

- Test Substance: C.I. Basic Red 9 monohydrochloride (Pararosaniline), with purities of 93% and 99%.[\[1\]](#)
- Animals: Groups of 50 male and 50 female F344/N rats and B6C3F1 mice.[\[1\]](#)
- Administration: The test chemical was administered in the feed for 103 weeks.[\[1\]](#)
- Dosage:
 - Male rats: 0, 1,000, or 2,000 ppm.
 - Female rats: 0, 500, or 1,000 ppm.
 - Male and female mice: 0, 500, or 1,000 ppm.[\[1\]](#)
- Observations: Animals were observed twice daily for mortality and clinical signs. Body weights were recorded weekly for the first 13 weeks and then monthly. A complete necropsy was performed on all animals, and tissues were examined histopathologically.



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Workflow for the NTP carcinogenicity study of C.I. Basic Red 9.

Bacterial Reverse Mutation Assay (Ames Test)

- Objective: To assess the potential of a substance to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.
- Test System: Histidine-requiring (his-) strains of *S. typhimurium* (e.g., TA98, TA100, TA1535). These strains are unable to grow in a histidine-free medium.
- Methodology:

- The bacterial strains are exposed to the test substance (e.g., Magenta dye) at various concentrations, both with and without a metabolic activation system (S9 mix, typically derived from rat liver).
- The treated bacteria are plated on a minimal agar medium that lacks histidine.
- The plates are incubated for 48-72 hours.
- Only bacteria that have undergone a reverse mutation to a histidine-producing state (his+) will be able to form colonies.
- The number of revertant colonies on the test plates is compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.

Conclusion

The available toxicological data, primarily on the Magenta dye mixture and its component C.I. Basic Red 9, indicate significant safety concerns, most notably carcinogenicity and genotoxicity. The classification of Magenta production as a human carcinogen by IARC underscores the risks associated with occupational exposure. Furthermore, the evidence of carcinogenicity in animal studies and mutagenicity in in vitro assays for C.I. Basic Red 9 warrants a high degree of caution in the handling and use of these dyes. Due to the lack of specific data for **Magenta II**, its toxicological profile cannot be independently assessed, and it should be handled with the same precautions as the overall Magenta mixture. Further research would be necessary to delineate the specific toxicity of **Magenta II**.

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References

- 1. NTP Toxicology and Carcinogenesis Studies of C.I. Basic Red 9 Monohydrochloride (Pararosaniline) (CAS No. 569-61-9) In F344/N Rats and B6C3F1 Mice (Feed Studies) -

PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Basic Red 9 Monohydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
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